2,4,5-trichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide
Overview
Description
2,4,5-trichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H9Cl3N2O2S. It is characterized by the presence of three chlorine atoms, a pyridin-2-ylmethyl group, and a benzenesulfonamide moiety.
Preparation Methods
The synthesis of 2,4,5-trichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with pyridin-2-ylmethanamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
2,4,5-trichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of sulfonic acids.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,5-trichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives are tested for efficacy and safety in preclinical studies.
Industry: It is used in the development of specialty chemicals and materials, including dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 2,4,5-trichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,4,5-trichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide can be compared with other similar compounds, such as:
2,4,6-trichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide: This compound has a similar structure but with a chlorine atom at the 6-position instead of the 5-position. It may exhibit different chemical and biological properties due to this structural difference.
2,4-dichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide: Lacking one chlorine atom, this compound may have reduced reactivity and different biological activities.
2,4,5-trichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide: The position of the pyridine nitrogen can affect the compound’s binding affinity and specificity for biological targets.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
2,4,5-trichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2O2S/c13-9-5-11(15)12(6-10(9)14)20(18,19)17-7-8-3-1-2-4-16-8/h1-6,17H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIVZWAWRPHLDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361278 | |
Record name | 2,4,5-trichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6383-51-3 | |
Record name | 2,4,5-trichloro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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